N-Boc-4-Aminopentansäure

Übersicht

Beschreibung

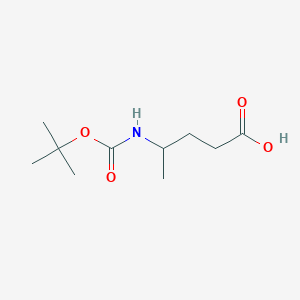

4-[(tert-Butoxycarbonyl)amino]pentanoic Acid, also known by its IUPAC name 4-[(tert-butoxycarbonyl)amino]pentanoic acid, is a compound with the molecular weight of 217.27 . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular structure of 4-[(tert-Butoxycarbonyl)amino]pentanoic Acid contains a total of 33 bonds. These include 14 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to peptide synthesis. The Boc group acts as a temporary protecting group for the amino group, allowing for the controlled formation of peptide bonds with other amino acids.Physical and Chemical Properties Analysis

4-[(tert-Butoxycarbonyl)amino]pentanoic Acid is a clear and nearly colorless to pale yellow liquid at room temperature . It is miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane .Wissenschaftliche Forschungsanwendungen

N-Boc-Entschützung

Die tert-Butyloxycarbonyl (Boc)-Gruppe ist eine der am häufigsten verwendeten Aminschutzgruppen in mehrstufigen Reaktionen in der synthetischen organischen Chemie sowie in der Peptidsynthese . Traditionelle Methoden zur Entfernung der Boc-Gruppe weisen Nachteile in Bezug auf hohe Säure, die Verwendung teurer Reagenzien, übermäßige Mengen an Katalysatoren und schädliche Lösungsmittel sowie hohe Temperaturen auf, was sie umweltlich nicht nachhaltig macht . Daher müssen die Bemühungen schrittweise verstärkt werden, um die Boc-Entfernung praktikabel, sauber und potenzielle Auswirkungen zu minimieren .

Nachhaltige Methode zur N-Boc-Entschützung

Eine effiziente und nachhaltige Methode zur N-Boc-Entschützung wurde mittels eines tiefen eutektischen Lösungsmittels (DES) aus Cholinchlorid/p-Toluolsulfonsäure beschrieben, das als Reaktionsmedium plus Katalysator verwendet wird . Die gewählten Bedingungen ermöglichen die Entschützung einer Vielzahl von N-Boc-Derivaten in exzellenten Ausbeuten . Diese Strategie hat Vorteile in Bezug auf Umweltfreundlichkeit, Einfachheit und kurze Reaktionszeiten, was zu einer nützlichen Alternative zu Standardmethoden führt .

Kontinuierliche N-Boc-Entschützung von Aminen

Die N-Boc-Entschützung (DeBoc) ist eine gängige Reaktion in der pharmazeutischen Forschung und Entwicklung sowie in der Pharmaproduktion . Die Verwendung eines Katalysators senkt die benötigte Reaktionstemperatur, und heterogene Katalysatoren ermöglichen die Durchführung der Reaktion in einem kontinuierlichen Durchflussreaktor mit einem niedrigsiedenden Lösungsmittel, was die Produktabtrennung erleichtert und die Effizienz und Produktivität im Vergleich zu einem Batchprozess erhöht .

Verwendung von festen Brønsted-Säurekatalysatoren

In einer Studie wurde die Verwendung einfacher fester Brønsted-Säurekatalysatoren zur Erzielung einer kontinuierlichen N-Boc-Entschützung von Aminen ohne zusätzliche Aufarbeitungsschritte untersucht . Unter Verwendung von THF als Lösungsmittel liefert H-BEA-Zeolith hohe Ausbeuten an einer Vielzahl von aromatischen und aliphatischen Aminen, oft in Verweilzeiten von weniger als einer Minute bei 140 °C <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="

Wirkmechanismus

Target of Action

N-Boc-4-aminopentanoic Acid is primarily used in the preparation of L-N6-(1-iminoethyl)lysine derivatives, which are useful as nitric oxide synthase inhibitors . Nitric oxide synthase is an enzyme that plays a crucial role in generating nitric oxide, a key molecule involved in several physiological and pathological processes.

Mode of Action

The compound acts as a protective group for amines, particularly in peptide synthesis . The tert-butoxycarbonyl (Boc) group in the compound provides stability towards a wide range of nucleophilic reagents and alkaline reaction conditions . This allows for the selective protection of the amine group during synthesis, preventing unwanted reactions at this site .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It plays a role in the protection and deprotection of amines, which is a fundamental transformation in organic synthesis, especially in peptide chemistry . The N-Boc derivatives can be easily converted into free amines, making this protocol more applicable in multistep reactions .

Result of Action

The primary result of the action of N-Boc-4-aminopentanoic Acid is the successful protection of amines during peptide synthesis . This allows for the creation of complex polyfunctional molecules without unwanted side reactions . The compound’s use in the synthesis of nitric oxide synthase inhibitors also suggests it may indirectly influence the levels of nitric oxide in biological systems .

Action Environment

The action of N-Boc-4-aminopentanoic Acid can be influenced by various environmental factors. For instance, the efficiency of the compound’s protective action has been shown to increase under ultrasound irradiation and catalyst-free conditions . Additionally, the compound’s stability and efficacy can be affected by the presence of other compounds in the reaction environment, the pH, temperature, and other conditions of the reaction .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYVXURBKURNKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405721 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172833-22-6 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(tert-butoxy)carbonyl]amino}pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid](/img/structure/B170775.png)